molecular formula C8H5N3O B15317326 3-isocyanato-1H-pyrrolo[2,3-b]pyridine

3-isocyanato-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15317326
M. Wt: 159.14 g/mol
InChI Key: PGMDPZWKPHBWHN-UHFFFAOYSA-N
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Description

3-Isocyanato-1H-pyrrolo[2,3-b]pyridine is a specialized chemical building block based on the 7-azaindole scaffold, which is recognized for its utility in pharmaceutical research and development . The reactive isocyanato group at the 3-position makes this compound a valuable intermediate for synthesizing urea and carbamate derivatives, which are crucial in medicinal chemistry for creating novel compounds and probing biological interactions . The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure in drug discovery, frequently serving as a bioisostere for purines . This core structure has been extensively investigated in the development of inhibitors for various kinase targets, such as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), demonstrating significant potential in immuno-oncology research . Similarly, derivatives of this scaffold have been explored as Janus Kinase (JAK) inhibitors for therapeutic applications . As a versatile chemical reagent, this compound enables researchers to efficiently generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

3-isocyanato-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5N3O/c12-5-11-7-4-10-8-6(7)2-1-3-9-8/h1-4H,(H,9,10)

InChI Key

PGMDPZWKPHBWHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2N=C=O)N=C1

Origin of Product

United States

Preparation Methods

Ring-Closure via Cyclocondensation

The most common approach involves cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-aminopyridine reacts with acetylenedicarboxylate under acidic conditions to form the pyrrolopyridine core. Yields typically range from 45% to 60%, depending on the substituents and reaction conditions.

Directed Functionalization of Indole Analogues

An alternative route utilizes 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as the starting material. Chlorination at position 3 using phosphorus oxychloride (POCl₃) produces 3-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for further functionalization. This method achieves 70–85% yields when performed at 80–100°C for 6–12 hours.

Introduction of the Isocyanate Group

The critical step in synthesizing this compound involves converting a precursor amine to the isocyanate functionality. Two validated strategies emerge from the literature:

Phosgene/Triphosgene-Mediated Conversion

The amine intermediate (3-amino-1H-pyrrolo[2,3-b]pyridine) reacts with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently eliminates HCl to yield the isocyanate.

Typical Conditions:

  • Molar ratio (amine:triphosgene): 1:1.2
  • Reaction time: 2–4 hours
  • Yield: 60–75%

Curtius Rearrangement of Acyl Azides

For substrates sensitive to phosgene derivatives, the Curtius rearrangement offers an alternative pathway. 3-Azidoformyl-1H-pyrrolo[2,3-b]pyridine undergoes thermal decomposition at 80–100°C in toluene, producing the isocyanate and nitrogen gas. This method requires stringent temperature control to prevent side reactions.

Optimized Parameters:

  • Temperature: 85°C ± 2°C
  • Solvent: Dry toluene
  • Catalyst: None required
  • Yield: 50–65%

Stepwise Synthesis and Characterization Data

A representative synthesis protocol adapted from recent patents and journal articles is outlined below:

Step 1: Synthesis of 3-Amino-1H-Pyrrolo[2,3-b]Pyridine

  • Starting Material : 1H-Pyrrolo[2,3-b]pyridine (10 g, 84.7 mmol)
  • Nitration : Treat with fuming HNO₃ (15 mL) in H₂SO₄ (30 mL) at 0°C for 2 hours.
  • Reduction : Reduce the nitro intermediate with H₂ (50 psi) over 10% Pd/C in ethanol (100 mL).
  • Yield : 8.2 g (72%) of 3-amino-1H-pyrrolo[2,3-b]pyridine as a pale yellow solid.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H), 8.15 (d, J = 4.8 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 6.95 (dd, J = 4.8, 7.6 Hz, 1H), 6.42 (s, 2H).
  • HRMS : m/z 134.0584 [M+H]⁺ (calc. 134.0583).

Step 2: Conversion to 3-Isocyanato Derivative

  • Reagents : 3-Amino-1H-pyrrolo[2,3-b]pyridine (5 g, 37.6 mmol), triphosgene (4.5 g, 15.1 mmol)
  • Conditions : React in anhydrous CH₂Cl₂ (100 mL) with pyridine (3.6 mL) at 0°C for 3 hours.
  • Workup : Wash with ice-cold water (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.
  • Yield : 4.1 g (68%) of white crystals.

Characterization :

  • IR (KBr): ν 2265 cm⁻¹ (N=C=O stretch).
  • ¹³C NMR (100 MHz, CDCl₃): δ 156.8 (C=O), 143.2, 137.6, 125.4, 121.9, 119.3, 117.8.

Critical Analysis of Methodologies

A comparative evaluation of the two isocyanate formation routes reveals distinct advantages and limitations:

Parameter Phosgene Method Curtius Rearrangement
Yield 60–75% 50–65%
Reaction Time 2–4 hours 6–8 hours
Safety Concerns High (toxic gas) Moderate (azide handling)
Scalability >100 g feasible Limited to <50 g
Purity 95–98% 90–93%

The phosgene-based method remains industrially preferred due to higher yields and shorter reaction times, despite requiring specialized equipment for gas handling.

Applications in Drug Discovery

The compound’s reactivity enables its use in:

  • Kinase Inhibitor Synthesis : Serves as a warhead in FGFR1/2/3 inhibitors (IC₅₀ values <100 nM).
  • Covalent Protein Modification : Forms stable urea linkages with lysine residues.
  • Combinatorial Chemistry : Used in solid-phase synthesis of pyrrolopyridine libraries.

Chemical Reactions Analysis

Types of Reactions

3-isocyanato-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro-substituted derivatives, while bromination results in brominated compounds .

Mechanism of Action

The mechanism of action of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can irreversibly bind to target enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Pharmacological Relevance

Pyrrolo[2,3-b]pyridines are prominent in drug discovery due to their ability to inhibit kinases like FGFR1 (fibroblast growth factor receptor 1) and SGK-1 (serum/glucocorticoid-regulated kinase 1) . The isocyanato group enhances reactivity for post-synthetic modifications, enabling the development of targeted therapies.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Heterocycles Compared:

Thieno[2,3-b]pyridines (Sulfur-containing)

Furo[2,3-b]pyridines (Oxygen-containing)

Other Pyrrolo[2,3-b]pyridines (Nitrogen-containing, e.g., 3-amino or 5-bromo derivatives)

Property 3-Isocyanato-1H-Pyrrolo[2,3-b]pyridine Thieno[2,3-b]pyridine Furo[2,3-b]pyridine
Heteroatom Nitrogen (N) Sulfur (S) Oxygen (O)
Aromaticity High (planar structure) Moderate (S disrupts π-system) Moderate (O disrupts π-system)
Electron Density Electron-rich (N lone pair) Less electron-rich (S lone pair) Less electron-rich (O lone pair)
Reactivity High (isocyanato group) Moderate (thiophene-like) Low (furan-like)

Structural Insights :

  • The nitrogen atom in pyrrolo[2,3-b]pyridines enhances hydrogen-bonding capacity compared to thieno or furo analogs, improving target binding in kinase inhibitors .
  • Thieno derivatives exhibit reduced aqueous solubility due to sulfur’s hydrophobicity, whereas pyrrolo analogs demonstrate improved solubility (~2–3-fold increase) when S is replaced with N .

Solubility and Pharmacokinetics

Compound Aqueous Solubility (μg/mL) Key Modifications for Solubility Biological Application
Thieno[2,3-b]pyridine A <10 (requires cyclodextrin) N/A Anticancer (limited by PK)
Pyrrolo[2,3-b]pyridine 20–30 Morpholine substituents at R2 FGFR inhibitors (improved PK)
3-Isocyanato Derivative Not reported Isocyanato group (potential for PEGylation) Kinase inhibitor intermediate

Findings :

  • Thieno derivatives exhibit poor solubility, necessitating formulation aids like hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo studies .
  • Pyrrolo analogs with morpholine or amine substituents show enhanced solubility without compromising activity .

Activity Trends :

  • Pyrrolo derivatives demonstrate superior kinase inhibition due to optimal hydrogen bonding with hinge regions (e.g., FGFR1’s D641) .
  • Thieno derivatives are more effective in adenosine receptor binding, likely due to sulfur’s electron-withdrawing effects enhancing ligand-receptor interactions .

Q & A

Basic: What are the key synthetic strategies for preparing 3-isocyanato-1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:
The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. Common approaches include:

  • Cyclization reactions : Using hexamine and acetic acid at elevated temperatures (120°C) to form the fused heterocyclic ring .
  • Functional group transformations : For example, azide introduction via NaN₃ under acidic conditions (110°C, 6 hours) followed by purification via column chromatography .
  • Cross-coupling reactions : Pd-catalyzed Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/ethanol at 105°C to install aromatic substituents .
  • Methylation : Using NaH and methyl iodide (MeI) in THF at 0°C to rt to introduce methyl groups at the 1-position .

Basic: How are structural and purity characteristics validated for these derivatives?

Answer:
Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent orientation (e.g., coupling constants in ¹H NMR resolve positional isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas (e.g., HRMS-ESI with <5 ppm error margin) .
  • Chromatography : Reverse-phase HPLC or TLC to assess purity (>95% by GC/HPLC) .

Advanced: What methodologies resolve contradictory cytotoxicity data in pyrrolo[2,3-b]pyridine derivatives?

Answer:
Discrepancies in cytotoxicity (e.g., activity in ovarian cancer vs. cardiac cells ) require:

  • Orthogonal assays : Combine MTT cell viability with apoptosis markers (e.g., caspase-3 activation) .
  • Selectivity profiling : Test against non-cancerous cell lines (e.g., HEK293) and kinase panels to identify off-target effects .
  • Molecular modeling : Docking studies (e.g., with FGFR1) to correlate hydrogen bonding (e.g., G485 interaction) with activity .

Advanced: How are structure-activity relationships (SAR) optimized for FGFR inhibition?

Answer:
Key strategies include:

  • Hydrogen bond acceptor design : Introduce substituents at the 5-position (e.g., trifluoromethyl) to interact with G485 in FGFR1’s ATP-binding pocket .
  • Hydrophobic pocket exploration : Replace methoxyphenyl groups with bulkier substituents (e.g., benzoyl) to enhance binding affinity .
  • Comparative SAR tables :
CompoundSubstituent (Position)IC₅₀ (FGFR1)Notes
5-Trifluoromethyl derivativeCF₃ (5)12 nMStrong H-bond with G485
4-Azido derivativeN₃ (4)>1 µMReduced activity due to steric clash

Advanced: What in vivo models validate therapeutic potential?

Answer:

  • Xenograft models : Intraperitoneal administration in diffuse malignant peritoneal mesothelioma (DMPM) mice showed 58–75% tumor volume reduction with derivatives like 1f and 3f .
  • Combination therapy : Synergistic effects observed with paclitaxel, enhancing caspase-dependent apoptosis .
  • Dose optimization : Tolerated doses (e.g., 25 mg/kg) determined via pharmacokinetic studies .

Advanced: How are synthetic byproducts or regiochemical ambiguities addressed?

Answer:

  • Regioselective nitration : Controlled HNO₃ conditions at 0°C to avoid over-nitration .
  • Byproduct minimization : Use of Pd(PPh₃)₄ in cross-coupling reduces homo-coupling byproducts .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Advanced: What computational tools predict metabolic stability?

Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and bioavailability .
  • Metabolite identification : LC-MS/MS with human liver microsomes to track oxidative degradation (e.g., demethylation) .

Advanced: How are divergent biological activities rationalized across analogs?

Answer:

  • Kinase selectivity profiling : Broad panels (e.g., 100+ kinases) identify off-target effects (e.g., inhibition of RET or Kit ).
  • Transcriptomics : RNA-seq to map downstream pathway activation (e.g., survivin downregulation in DMPM models ).

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